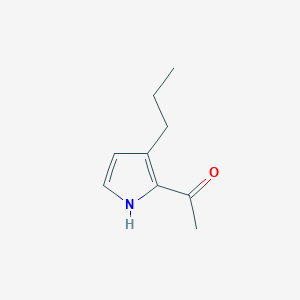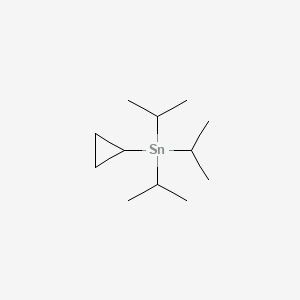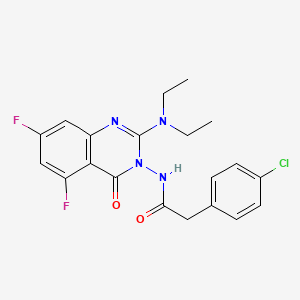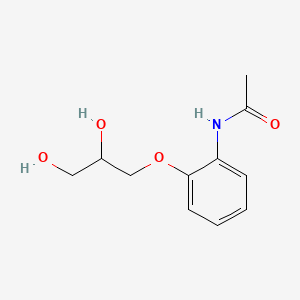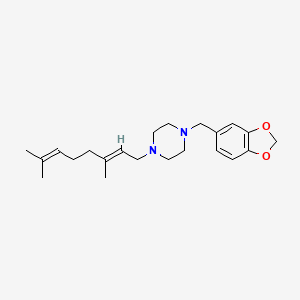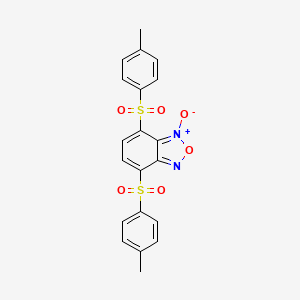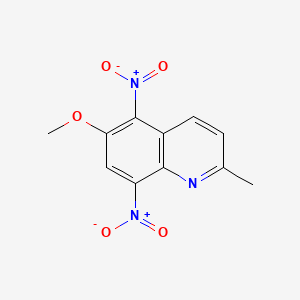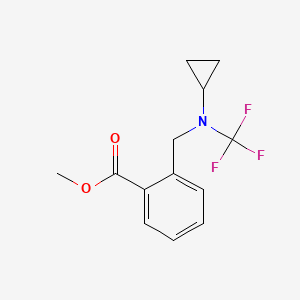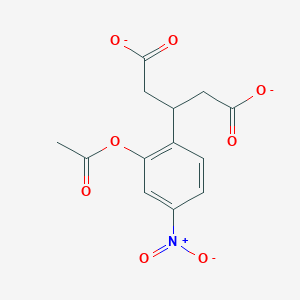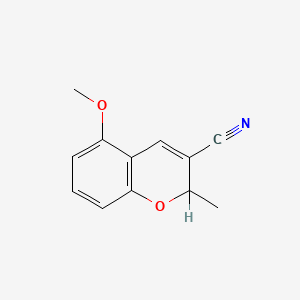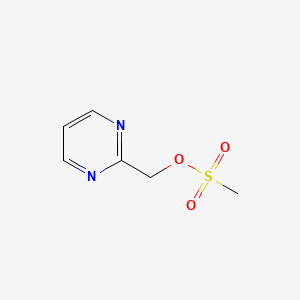
Pyrimidin-2-ylmethyl methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrimidin-2-ylmethyl methanesulfonate is a chemical compound with the molecular formula C6H8N2O3S. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. Pyrimidine derivatives are known for their diverse biological and pharmaceutical activities, making them significant in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of pyrimidin-2-ylmethyl methanesulfonate typically involves the reaction of pyrimidine derivatives with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to maintain consistency and quality. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: Pyrimidin-2-ylmethyl methanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: It reacts with nucleophiles such as amines and thiols to form substituted pyrimidine derivatives.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to yield different functionalized pyrimidine compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Major Products: The major products formed from these reactions include various substituted pyrimidine derivatives, which have significant biological and pharmaceutical applications .
Aplicaciones Científicas De Investigación
Pyrimidin-2-ylmethyl methanesulfonate has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex pyrimidine derivatives.
Biology: It serves as a tool for studying nucleic acid interactions and enzyme mechanisms.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of pyrimidin-2-ylmethyl methanesulfonate involves its role as an alkylating agent. It reacts with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This can result in the modification of DNA, proteins, and other cellular components, affecting their function and leading to various biological effects .
Comparación Con Compuestos Similares
- Pyridin-2-ylmethyl methanesulfonate
- Quinolin-2-ylmethyl methanesulfonate
Comparison: Pyrimidin-2-ylmethyl methanesulfonate is unique due to its specific structure and reactivity. Compared to pyridin-2-ylmethyl methanesulfonate and quinolin-2-ylmethyl methanesulfonate, it exhibits distinct biological activities and chemical properties, making it valuable in different research and industrial applications .
Propiedades
Fórmula molecular |
C6H8N2O3S |
|---|---|
Peso molecular |
188.21 g/mol |
Nombre IUPAC |
pyrimidin-2-ylmethyl methanesulfonate |
InChI |
InChI=1S/C6H8N2O3S/c1-12(9,10)11-5-6-7-3-2-4-8-6/h2-4H,5H2,1H3 |
Clave InChI |
RZEMIXAKYSHULR-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)OCC1=NC=CC=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


